molecular formula C21H18N2O4S B14795146 2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid

Cat. No.: B14795146
M. Wt: 394.4 g/mol
InChI Key: UQOCFGGQWRICIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and a propanoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, where the Fmoc group is used to protect the amino group during the synthesis of peptides. The process is typically automated and involves the use of solid-phase peptide synthesis (SPPS) techniques .

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can yield the deprotected amino acid .

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic applications where the thiazole ring’s properties are desired .

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid

InChI

InChI=1S/C21H18N2O4S/c1-13(20(24)25)23(19-11-28-12-22-19)21(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11-13,18H,10H2,1H3,(H,24,25)

InChI Key

UQOCFGGQWRICIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CSC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.